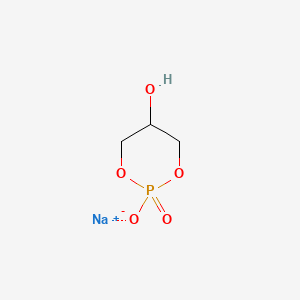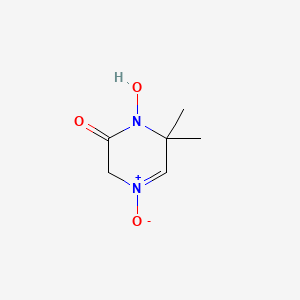
3-Acetyl-4-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-methylbenzonitrile: is an organic compound with the molecular formula C10H9NO. It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the third position and a methyl group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-methylbenzonitrile can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylbenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-4-methylbenzonitrile undergoes various chemical reactions, including:
Reduction: Reduction of the nitrile group can yield primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various electrophiles in the presence of catalysts like AlCl3.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: 3-Acetyl-4-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers and resins .
Mécanisme D'action
The mechanism of action of 3-Acetyl-4-methylbenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through pathways involving nucleophilic attack on the nitrile group, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
- 4-Acetylbenzonitrile
- 4-Methylbenzonitrile
- 3-Acetylbenzonitrile
Comparison: 3-Acetyl-4-methylbenzonitrile is unique due to the presence of both an acetyl and a methyl group on the benzene ring. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the combination of electron-donating and electron-withdrawing groups on the aromatic ring can influence the compound’s behavior in electrophilic and nucleophilic reactions .
Propriétés
Formule moléculaire |
C10H9NO |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
3-acetyl-4-methylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-7-3-4-9(6-11)5-10(7)8(2)12/h3-5H,1-2H3 |
Clé InChI |
SXJUDXWULIDYLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C#N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13807468.png)
![10-[(Trifluoroacetyl)amino]-1-decanol](/img/structure/B13807473.png)

![tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate](/img/structure/B13807484.png)
![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)






